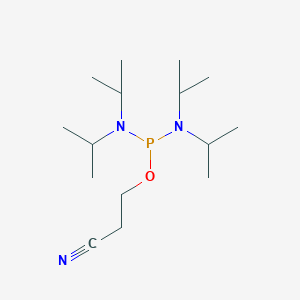

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

説明

特性

IUPAC Name |

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVHNYJPIXOHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075176 | |

| Record name | Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102691-36-1 | |

| Record name | 2-Cyanoethyl tetraisopropylphosphorodiamidite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102691-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((bis(diisopropylamino)phosphanyl)oxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Introduction

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a critical reagent in modern organic and bioorganic chemistry.[1][2][3] Its primary application lies in its role as a phosphitylating agent, particularly in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[2][3][4] This compound enables the efficient formation of phosphite triester linkages, which are subsequently oxidized to the more stable phosphate triester backbone of nucleic acids.[4][] Its stability and reactivity profile have made it a preferred choice over other phosphitylating agents.[4] This document provides a comprehensive overview of the prevalent synthesis protocols for this reagent, targeting researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 102691-36-1 |

| Molecular Formula | C₁₅H₃₂N₃OP |

| Molecular Weight | 301.41 g/mol [1][2] |

| Appearance | Colorless to yellow clear liquid[1][3] |

| Density | 0.949 g/mL at 25°C[1][3] |

| Boiling Point | ~100°C at 0.5 mmHg[1][3] |

| Refractive Index | 1.470[1] |

| Flash Point | 141°F[1] |

| Solubility | Soluble in acetonitrile, benzene, chloroform, and methanol (slightly)[3][] |

| Stability | Moisture-sensitive; stable under cold storage (-20°C)[1][3] |

Synthesis Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound. The first involves the reaction of 2-(cyanoethoxy)dichlorophosphine with diisopropylamine, and the second utilizes tris(diisopropylamino)phosphine and 3-hydroxypropanenitrile.

Protocol 1: From 2-(cyanoethoxy)dichlorophosphine and Diisopropylamine

This method is a robust and scalable two-step, one-pot procedure that generally provides high yields and purity.[4][6] It involves the initial formation of 2-(cyanoethoxy)dichlorophosphine (CDP), which is then reacted with an excess of diisopropylamine.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the CDP intermediate.

Reagents and Conditions

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Step 1: CDP Synthesis | ||

| Phosphorus Trichloride (PCl₃) | 2 | |

| Trimethylsilyloxypropionitrile (TMSOP) | 1 | |

| Solvent | Acetonitrile | |

| Temperature | 5°C | |

| Step 2: Phosphorodiamidite Synthesis | ||

| 2-(cyanoethoxy)dichlorophosphine (CDP) | 1 | (1.80 moles, 310 g) |

| Diisopropylamine | 4.5 | (8.12 moles, 820 g) |

| Solvent | Tetrahydrofuran (THF) | (2.9 kg) |

| Initial Temperature | -12°C to -10°C | During diisopropylamine addition. |

| Reaction Temperature | Ambient | |

| Reaction Time | ~72 hours | Monitored by ³¹P NMR. |

| Purification | ||

| Filtration | - | To remove diisopropylamine hydrochloride salt. |

| Column Chromatography | Activated neutral alumina | |

| Final Product | ||

| Yield | 88.5% | (485 g) |

| Purity (by ³¹P NMR) | 99.7% |

Detailed Protocol: [6]

-

Step 1: Synthesis of 2-(cyanoethoxy)dichlorophosphine (CDP)

-

CDP is prepared by reacting phosphorus trichloride with trimethylsilyloxypropionitrile in a 2:1 molar ratio in acetonitrile at 5°C.

-

Upon completion of the reaction, the solvent and excess PCl₃ are removed by distillation.

-

The crude product is purified by vacuum distillation to yield CDP with a purity greater than 98%.

-

-

Step 2: Synthesis of this compound

-

A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (1.80 moles, 310 g) in tetrahydrofuran (2.9 kg) is prepared in a suitable reactor under a nitrogen atmosphere.

-

The solution is cooled to -12°C with stirring.

-

Diisopropylamine (8.12 moles, 820 g) is added over a period of 90 minutes, maintaining the temperature at or below -10°C.

-

The resulting slurry is stirred at ambient temperature for approximately 72 hours. The reaction progress is monitored by ³¹P NMR until no reaction intermediates are observed.

-

The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride precipitate.

-

The clear filtrate is passed through a column containing 350 g of Brockmann activated neutral alumina (previously dried at 165°C under vacuum).

-

The filtrate is concentrated using a rotary evaporator with a maximum bath temperature of 45°C.

-

The distilled THF can be used to rinse the filter cake and the alumina column to recover additional product.

-

The combined product fractions are concentrated until the vacuum reaches 3 Torr, yielding a pale yellow syrup.

-

Protocol 2: From Tris(diisopropylamino)phosphine and 3-Hydroxypropanenitrile

This protocol offers a more direct one-pot synthesis, which can be advantageous in certain laboratory settings.[1][2][3] It relies on the catalyzed reaction between tris(diisopropylamino)phosphine and 3-hydroxypropanenitrile.

Reaction Pathway

Caption: Synthesis of this compound from tris(diisopropylamino)phosphine.

Reagents and Conditions

| Reagent/Parameter | Value | Notes |

| Tris(diisopropylamino)phosphine | - | Key phosphitylating precursor. |

| 3-Hydroxypropanenitrile | - | Source of the 2-cyanoethyl group. |

| Catalyst | 1H-Tetrazole | Activator for the phosphitylation reaction. |

| Solvent | Dichloromethane | |

| Temperature | -20°C to 0°C | |

| Reaction Time | ~10 hours | |

| Purification | ||

| Filtration, Washing, Drying | - | General purification steps mentioned.[1] |

While specific molar quantities are not detailed in the available literature for a complete, replicable protocol, the general procedure is as follows:

-

Tris(diisopropylamino)phosphine is dissolved in a suitable solvent, such as dichloromethane, in a reactor under an inert atmosphere.

-

The solution is cooled to a temperature between -20°C and 0°C.

-

3-Hydroxypropanenitrile and a catalytic amount of 1H-tetrazole are added to the reaction mixture.

-

The reaction is stirred at this temperature for approximately 10 hours.

-

Upon completion, the product is purified through filtration, washing with appropriate solvents to remove byproducts and unreacted starting materials, and drying under vacuum.

Applications in Research and Development

The primary use of this compound is in the synthesis of phosphoramidites, which are the fundamental building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides.[2][3] Its role as a phosphitylating agent is crucial for creating the phosphate backbone of nucleic acids.[4] Beyond standard oligonucleotide synthesis, it is also employed in the preparation of modified nucleosides and antisense drugs, which are vital for genetic research and therapeutic applications.[1][2] The compound's ability to selectively phosphorylate hydroxyl groups also makes it valuable in the synthesis of other phosphorylated biomolecules, such as carbohydrates and phospholipids.[1][2]

Safety and Handling

This compound is sensitive to moisture and can decompose when heated.[1] Therefore, it requires careful handling and storage.

-

Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]

-

Handling: The compound should be handled in a cool, dry, and well-ventilated area.[1] Personal protective equipment, including gloves and eye protection, is recommended to prevent skin and eye irritation.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 102691-36-1 | Benchchem [benchchem.com]

- 3. Buy this compound | 102691-36-1 [smolecule.com]

- 4. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 6. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile: A Key Reagent in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a critical phosphitylating agent in the field of nucleic acid chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its pivotal role in the automated solid-phase synthesis of oligonucleotides. Experimental protocols and quantitative data are presented to support researchers and professionals in drug development and other scientific endeavors.

Chemical and Physical Properties

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a colorless to pale yellow, viscous liquid.[1][2] It is a key phosphoramidite reagent utilized extensively in the chemical synthesis of DNA and RNA.[2][3] The compound is sensitive to moisture and should be stored under anhydrous conditions at low temperatures (typically -20°C) to maintain its stability and reactivity.[4]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102691-36-1 | [5] |

| Molecular Formula | C₁₅H₃₂N₃OP | [4][6] |

| Molecular Weight | 301.41 g/mol | [4][6] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Density | 0.949 g/mL at 25°C | [4] |

| Boiling Point | ~100°C at 0.5 mmHg | [4] |

| Flash Point | 141°F | [3] |

| Refractive Index | 1.470 | [3] |

| Solubility | Soluble in most organic solvents such as acetonitrile, tetrahydrofuran, and dichloromethane. | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.2–1.4 (diisopropyl CH₃), δ 2.7–3.1 (cyanoethyl CH₂), and δ 3.5–3.8 (P-O-CH₂) | [6] |

| ³¹P NMR | ~140 ppm | [6] |

| ESI-MS | [M+H]⁺ at m/z 302.4 | [6] |

Synthesis of this compound

The synthesis of this phosphitylating agent is typically achieved through a one-pot reaction.

Experimental Protocol: One-Pot Synthesis

This protocol describes a common method for the preparation of this compound.

Materials:

-

2-(cyanoethoxy)dichlorophosphine (CDP)

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous acetonitrile

-

3-hydroxypropanenitrile

-

Tris(diisopropylamino)phosphine

-

1H-tetrazole (catalyst)

-

Brockmann activated neutral alumina

-

Nitrogen gas supply

-

Standard glassware for anhydrous reactions

-

Rotary evaporator

-

Sintered glass filter

Procedure: [1]

-

A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (CDP) (1.80 moles, 310 g) in anhydrous tetrahydrofuran (THF) (2.9 kg) is prepared in a reaction vessel under a nitrogen atmosphere.

-

The solution is cooled to -12°C.

-

Diisopropylamine (8.12 moles, 820 g) is added to the stirred solution over a period of 90 minutes, while maintaining the temperature at -10°C.

-

The resulting slurry is stirred at ambient temperature for 72 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy to confirm the disappearance of reaction intermediates.

-

The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.

-

The clear filtrate is then passed through a column containing 350 g of Brockmann activated neutral alumina that has been previously dried at 165°C under vacuum (<1 Torr) for 16 hours.

-

The filtrate is concentrated using a rotary evaporator at a maximum bath temperature of 45°C.

-

The distilled THF can be used to rinse the filter cake and the alumina column to recover any residual product. This rinse is then combined with the main product and concentrated until the vacuum reaches 3 Torr.

-

The final product is a pale yellow syrup with a typical yield of around 88.5%. The purity can be assessed by ³¹P NMR, with an expected purity of >99%.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a cornerstone reagent in the automated solid-phase synthesis of oligonucleotides, a process that enables the rapid and efficient production of custom DNA and RNA sequences.[2][3] This method involves a four-step cycle that is repeated to add one nucleotide at a time to a growing chain attached to a solid support.[7]

The Four-Step Synthesis Cycle

The following diagram illustrates the key steps in the phosphoramidite-based oligonucleotide synthesis cycle.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Mechanism of the Coupling Reaction

The central role of this compound is in the coupling step, where a new nucleotide is added to the growing oligonucleotide chain. This reaction is facilitated by an activator, typically a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[3][8]

The following diagram details the mechanism of the phosphoramidite coupling reaction.

Caption: Mechanism of the phosphoramidite coupling reaction in oligonucleotide synthesis.

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol provides a general outline for the automated synthesis of a DNA oligonucleotide using phosphoramidite chemistry.

Materials and Reagents:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

Phosphoramidite solutions (A, C, G, T) in anhydrous acetonitrile (0.1 M)

-

This compound (for custom modifications, if needed)

-

Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Anhydrous acetonitrile (for washing)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure: [7]

-

Preparation: The DNA synthesizer is prepared with the necessary reagents and the CPG column containing the initial nucleoside is installed. The desired oligonucleotide sequence is programmed into the synthesizer.

-

Synthesis Cycle (repeated for each nucleotide):

-

Deblocking: The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

-

Coupling: The phosphoramidite of the next base in the sequence and the activator solution are delivered simultaneously to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. This step typically has a coupling efficiency of over 99%.[4]

-

Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants (sequences missing a base). The column is then washed with anhydrous acetonitrile.

-

Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage into a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

-

-

Final Deblocking: After the final nucleotide has been added, the 5'-DMT group of the last nucleotide is typically left on ("DMT-on") to aid in purification.

-

Cleavage and Deprotection: The CPG support is removed from the synthesizer and treated with concentrated ammonium hydroxide. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases.

-

Purification: The crude oligonucleotide solution is purified, typically by reverse-phase HPLC, which separates the full-length, DMT-on product from the shorter, uncapped failure sequences. The DMT group is then removed by treatment with a mild acid, and the final product is desalted.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause an allergic skin reaction.[3] It is also a flammable liquid and vapor.[3] Therefore, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[4]

Conclusion

This compound is an indispensable reagent in modern molecular biology and drug development. Its role as a highly efficient phosphitylating agent in automated solid-phase oligonucleotide synthesis has enabled the routine production of high-purity DNA and RNA for a vast array of research, diagnostic, and therapeutic applications. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for scientists and researchers working in these fields. This technical guide provides a foundational resource to support the effective and safe use of this important chemical compound.

References

- 1. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]

- 2. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]

- 3. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 4. Buy this compound | 102691-36-1 [smolecule.com]

- 5. 3-((Bis(diisopropylamino)phosphino)oxy)-propanenitrile [oakwoodchemical.com]

- 6. This compound | 102691-36-1 | Benchchem [benchchem.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. escholarship.org [escholarship.org]

An In-depth Technical Guide to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile (CAS 102691-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also widely known by its synonym 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a critical phosphitylating reagent in modern organic chemistry and biotechnology.[1] Its primary and most significant application lies in the solid-phase synthesis of oligonucleotides, the building blocks of DNA and RNA.[1][2] This reagent's stability, high reactivity, and efficiency in forming phosphite triester linkages have made it indispensable in the development of antisense oligonucleotides, siRNA, and various diagnostic probes.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols for its use.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid that is sensitive to moisture and should be handled under an inert atmosphere. It is soluble in most organic solvents.

| Property | Value | Reference |

| CAS Number | 102691-36-1 | |

| Molecular Formula | C₁₅H₃₂N₃OP | [5] |

| Molecular Weight | 301.41 g/mol | [5] |

| Appearance | Colorless to yellow clear liquid | |

| Density | 0.949 g/mL at 25 °C | [5] |

| Boiling Point | ~100 °C at 0.5 mmHg | [5] |

| Flash Point | 106 °C (Closed Cup) | [6] |

| Purity | Typically >95% (GC) | |

| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | [5][7] |

Synthesis of this compound

The synthesis of this phosphoramidite can be achieved through various methods, with a common approach involving the reaction of a phosphorus trihalide with diisopropylamine, followed by reaction with 3-hydroxypropanenitrile.[8]

Experimental Protocol: Two-Step, One-Pot Synthesis[10]

This method involves the initial formation of 2-(cyanoethoxy)dichlorophosphine (CDP), which is then reacted with diisopropylamine.

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Cyanoethanol or Trimethylsilyloxypropionitrile (TMSOP)

-

Acetonitrile

-

2-(cyanoethoxy)dichlorophosphine (CDP)

-

Tetrahydrofuran (THF)

-

Diisopropylamine

-

Brockmann activated neutral alumina

Procedure:

-

Preparation of CDP: React PCl₃ with TMSOP in a 2:1 molar ratio in acetonitrile at 5°C. Remove the solvent and excess PCl₃ by distillation. The crude CDP is purified by vacuum distillation to achieve >98% purity.

-

Phosphitylation: Dissolve 1.80 moles of freshly distilled CDP (310 grams) in 2.9 kg of THF. Cool the solution to -12°C under a nitrogen blanket.

-

Slowly add 8.12 moles (820 grams) of diisopropylamine over ninety minutes, maintaining the temperature at -10°C.

-

Continue stirring the resulting slurry at ambient temperature for 72 hours. Monitor the reaction by ³¹P NMR until no reaction intermediates remain.

-

Work-up and Purification: Filter the slurry through a sintered glass filter to remove diisopropylamine hydrochloride solids.

-

Pass the clear filtrate through a column containing 350 grams of dried, activated neutral alumina.

-

Concentrate the filtrate on a rotary evaporator at a maximum bath temperature of 45°C.

-

Rinse the diisopropylamine hydrochloride and the alumina with the distilled THF to collect any remaining product. Combine this with the main product and concentrate until the vacuum reaches 3 Torr. The final product is a pale yellow syrup.

Caption: Synthesis workflow for the target compound.

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a phosphitylating agent in the solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1][9] This method is highly efficient and allows for the automated synthesis of oligonucleotides with a defined sequence.[4]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide on a solid support involves a four-step cycle for the addition of each nucleotide.[9][10]

-

Deblocking (Detritylation): The 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, is removed from the nucleoside attached to the solid support using a mild acid like trichloroacetic acid (TCA).[9][11]

-

Coupling: The next nucleoside phosphoramidite (activated by an agent like 1H-tetrazole or 4,5-dicyanoimidazole) is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][12]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[11]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine in the presence of water.[10][11]

Caption: The four-step phosphoramidite cycle.

Experimental Protocol: Oligonucleotide Synthesis Coupling Step[1]

This protocol details the coupling of a nucleoside phosphoramidite to a growing oligonucleotide chain.

Materials:

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite-derivatized nucleoside (e.g., 0.1 M in anhydrous acetonitrile)

-

1H-Tetrazole solution (e.g., 0.25 M in anhydrous acetonitrile)

-

Solid support with the initial nucleoside

-

Anhydrous acetonitrile

-

Dimethylformamide (DMF)

-

Tert-butyl methyl ether (TBME)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the starting nucleoside (1 equivalent) in DMF, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (1.2 equivalents) and 1H-tetrazole (1 equivalent) in acetonitrile.

-

Stir the reaction mixture overnight at room temperature.

-

Dilute the reaction mixture with TBME and wash sequentially with water, a 1:1 solution of DMF:H₂O, water, and brine.

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate:triethylamine gradient) to yield the desired phosphoramidite-coupled product.

Mechanism of Action in Drug Development

While this compound itself is not a therapeutic agent, it is a key reagent for synthesizing modified oligonucleotides that have antiviral and antitumor properties.[5][13] These synthetic oligonucleotides primarily function through antisense or RNA interference (RNAi) mechanisms.

Antisense Mechanism: Antisense oligonucleotides are short, single-stranded DNA or RNA molecules designed to be complementary to a specific messenger RNA (mRNA) sequence. By binding to the target mRNA, they can inhibit the translation of a disease-causing protein.[3]

Antiviral Mechanism: In the context of viral infections, nucleoside analogues synthesized using phosphoramidite chemistry can act as chain terminators during viral DNA or RNA replication.[13] They mimic natural nucleosides but lack a 3'-hydroxyl group, which is necessary for the elongation of the nucleic acid chain.[13] This inhibition of viral polymerase activity prevents viral replication.[14] The "ProTide" approach is a prodrug strategy that masks the nucleoside monophosphate, allowing it to enter the cell more easily before being converted to its active triphosphate form.[13]

Caption: Antiviral action of nucleoside analogues.

Quantitative Data: NMR Spectroscopy

The following NMR data corresponds to a product synthesized using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (400 MHz, DMSO-d₆) | 11.36 (brs, 1H), 8.05-7.96 (m, 2H), 7.73-7.64 (m, 1H), 7.59-7.51 (m, 2H), 7.45-7.37 (m, 1H), 6.25-6.17 (m, 1H), 4.72-4.62 (m, 1H), 4.62-4.52 (m, 1H), 4.51-4.38 (m, 1H), 4.32-4.15 (m, 1H), 3.84-3.66 (m, 2H), 3.66-3.51 (m, 2H), 2.84-2.73 (m, 2H), 2.47-2.22 (m, 2H), 1.67-1.53 (m, 3H), 1.27-1.03 (m, 12H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | 165.5, 163.6, 150.4, 135.8, 133.7, 129.3 (3C), 128.9 (2C), 119.0, 109.9, 84.1, 82.8, 72.8, 64.9, 58.3 (2C), 42.7, 37.7, 24.3 (4C), 19.8, 11.9 |

| ³¹P NMR (162 MHz, DMSO-d₆) | 147.89 |

Conclusion

This compound is a cornerstone reagent for the synthesis of oligonucleotides, which are of paramount importance in research, diagnostics, and therapeutics. A thorough understanding of its properties, synthesis, and application in the phosphoramidite cycle is essential for any professional working in the field of nucleic acid chemistry and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this versatile compound.

References

- 1. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 4. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 5. Buy this compound | 102691-36-1 [smolecule.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 102691-36-1|this compound|BLD Pharm [bldpharm.com]

- 8. US7276620B2 - Process for preparing phosphorodiamidites - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. biotage.com [biotage.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a critical reagent in modern biotechnology and pharmaceutical development.

Core Properties

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, often referred to as a phosphitylating agent, is a colorless to pale yellow, viscous liquid.[1][2][3] It is widely utilized in the synthesis of oligonucleotides, serving as a key building block for the formation of phosphodiester bonds.[3][] The presence of the cyanoethyl group provides protection for the phosphorus atom during synthesis, while the diisopropylamino groups act as leaving groups that are readily cleaved during the coupling reaction.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H32N3OP | [1][] |

| Molecular Weight | 301.41 g/mol | [1][][5] |

| CAS Number | 102691-36-1 | [1] |

| Appearance | Clear to cloudy colorless or light yellow oily liquid | [1][][6] |

| Boiling Point | 100 °C at 0.5 mmHg | [1][7] |

| Density | 0.949 g/mL at 25 °C | [1][][6][7] |

| Refractive Index (n20/D) | 1.470 | [1][6][7] |

| Solubility | Soluble in most organic solvents such as acetonitrile (slightly), benzene, chloroform (sparingly), and methanol (slightly).[1][] | |

| Storage Temperature | -20°C | [1][6] |

Safety Information

This chemical is considered hazardous and requires careful handling in a laboratory setting.[8] It is a flammable liquid and vapor and is harmful if swallowed.[8][9] It may also cause an allergic skin reaction.[6][8]

| Hazard Information | Details | Reference |

| Signal Word | Warning | [8] |

| Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH317: May cause an allergic skin reactionH412: Harmful to aquatic life with long lasting effects | [1] |

| Precautionary Statements | P210, P233, P273, P280, P301+P312, P303+P361+P353 | [1] |

| Flash Point | 119.3 °F (48.5 °C) - closed cup |

Spectral Data

| Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ 1.03-1.27 (m, 12H), 1.53-1.67 (m, 3H), 2.22-2.47 (m, 2H), 2.73-2.84 (m, 2H), 3.51-3.66 (m, 2H), 3.66-3.84 (m, 2H), 4.15-4.32 (m, 1H), 4.38-4.51 (m, 1H), 4.52-4.62 (m, 1H), 4.62-4.72 (m, 1H), 6.17-6.25 (m, 1H), 7.37-7.45 (m, 1H), 7.51-7.59 (m, 2H), 7.64-7.73 (m, 1H), 7.96-8.05 (m, 2H), 11.36 (brs, 1H) | [9] |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 11.9, 19.8, 24.3 (4C), 37.7, 42.7, 58.3 (2C), 64.9, 72.8, 82.8, 84.1, 109.9, 119.0, 128.9 (2C), 129.3 (3C), 133.7, 135.8, 150.4, 163.6, 165.5 | [9] |

| ³¹P NMR (162 MHz, DMSO-d6) | δ 147.89 | [9] |

| ³¹P NMR (121 MHz, CDCl3) | δ 149.4, 149.5, 148.1, 148.6, 150.0, 150.5, 149.4, 149.8 | [10] |

Experimental Protocols

Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

A common and inexpensive method for synthesizing this reagent is a two-step, one-pot procedure.[1][2]

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Cyanoethanol or Trimethylsilyloxypropionitrile (TMSOP)

-

Diisopropylamine

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Hexane

-

Brockmann activated neutral alumina

Procedure:

-

Preparation of 2-(cyanoethoxy) dichlorophosphine (CDP): React phosphorus trichloride with either 2-cyanoethanol or TMSOP.[11] For example, PCl₃ can be reacted with TMSOP in a 2:1 molar ratio in acetonitrile at 5°C.[11] After the reaction is complete, the solvent and excess PCl₃ are removed by distillation. The crude CDP can be purified by vacuum distillation to a purity of >98%.[11]

-

Phosphitylation: A solution of freshly distilled CDP (1.80 moles) in THF (2.9 kg) is cooled to -12°C under a nitrogen atmosphere.[11]

-

Diisopropylamine (8.12 moles) is added over 90 minutes, maintaining the temperature at -10°C.[11]

-

The resulting slurry is stirred at ambient temperature for 72 hours, at which point ³¹P NMR can be used to confirm the absence of reaction intermediates.[11]

-

Purification: The slurry is filtered to remove diisopropylamine hydrochloride solids.[11] The filtrate is then passed through a column of dried, activated neutral alumina.[11] The filtrate is concentrated on a rotary evaporator at a maximum bath temperature of 45°C.[11] The distilled THF can be used to rinse the filter cake and alumina to recover additional product.[11] The combined product is concentrated under vacuum to yield a pale yellow syrup with a purity of approximately 99.7% as determined by ³¹P NMR.[11]

In Situ Preparation of Deoxyribonucleoside Phosphoramidites and Use in Oligonucleotide Synthesis

This reagent is highly effective for the automated solid-phase synthesis of DNA and RNA.[2] It allows for the in situ preparation of deoxyribonucleoside phosphoramidites, which are then directly used in the synthesizer.[12][13]

Materials:

-

5'-O,N-protected deoxyribonucleoside

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

1H-Tetrazole (as catalyst)

-

Acetonitrile

-

Dimethylformamide (DMF)

-

tert-Butyl methyl ether (TBME)

-

Long-chain alkylamine controlled-pore glass (LCAA-CPG) support

Procedure:

-

Phosphitylation Reaction: To a solution of the protected nucleoside (0.58 mmol) in DMF, add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (0.69 mmol) and 1H-tetrazole (0.58 mmol) in acetonitrile (1 mL) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Work-up: Dilute the reaction mixture with TBME and wash with water, a 1:1 solution of DMF:H₂O, and brine.

-

Concentrate the organic layer under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate:triethylamine gradient) to yield the desired nucleoside phosphoramidite.

-

Automated Oligonucleotide Synthesis: The prepared nucleoside phosphoramidite solution is then used directly in an automated solid-phase DNA synthesizer.[12][13] The synthesis is typically performed on an LCAA-CPG support. With this method, oligonucleotides of 16-25 bases can be obtained with a coupling efficiency per cycle of 98.0–99.3%.[12][13]

Applications

The primary and most significant application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is as a phosphitylating reagent in the synthesis of oligonucleotides, including DNA, RNA, and their analogues.[2][3][] This reagent is crucial for the preparation of nucleoside phosphoramidites, which are the fundamental building blocks in the automated solid-phase synthesis of these biomolecules.[1]

Beyond standard oligonucleotide synthesis, it is also used in the preparation of:

-

Modified nucleosides and phosphoramidites.[1]

-

Phosphorylated biomolecules such as nucleoside-carbohydrate conjugates, phospholipids, and glycopeptides.[1][2]

-

1,2-diacyl-sn-glycerophosphatidylserine, where it acts as a phosphorylating agent.

References

- 1. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 2. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]

- 3. CAS 102691-36-1: 2-cyanoethyl N,N,N',N'-tetraisopropyl-pho… [cymitquimica.com]

- 5. 2-Cyanoethyl tetraisopropylphosphorodiamidite | C15H32N3OP | CID 128153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, CAS No. 102691-36-1 - iChemical [ichemical.com]

- 7. chemwhat.com [chemwhat.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite | 102691-36-1 | TCI AMERICA [tcichemicals.com]

- 10. rsc.org [rsc.org]

- 11. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]

- 12. academic.oup.com [academic.oup.com]

- 13. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide: 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and core applications of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key reagent in modern biopharmaceutical research and development.

Core Physical and Chemical Properties

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a widely utilized phosphitylating agent.[1][2][3] Its molecular structure and physical characteristics are fundamental to its function in chemical synthesis. The compound is typically a colorless to light yellow, clear liquid.[1] It is noted for its sensitivity to moisture, which necessitates careful handling and storage under anhydrous conditions to maintain its reactivity.[1] For long-term stability, it should be stored in a tightly sealed container in a freezer at approximately -20°C.[4][5]

| Property | Value |

| CAS Number | 102691-36-1 |

| Molecular Formula | C₁₅H₃₂N₃OP |

| Molecular Weight | 301.41 g/mol [1] |

| Appearance | Colorless to yellow clear liquid[1] |

| Boiling Point | ~100 °C at 0.5 mmHg[1][4] |

| Density | 0.949 g/mL at 25 °C[1][4] |

| Refractive Index | 1.470 (at 20°C)[1] |

| Flash Point | 141°F[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods, with the one-pot, two-step procedure being common for its efficiency.[3][4] Below is a detailed protocol based on the reaction of 2-(cyanoethoxy)dichlorophosphine with diisopropylamine.[5]

Materials and Equipment:

-

2-(cyanoethoxy)dichlorophosphine (CDP), freshly distilled (1.80 moles, 310 g)

-

Diisopropylamine (8.12 moles, 820 g)

-

Tetrahydrofuran (THF), anhydrous (2.9 kg)

-

Brockmann activated neutral alumina, dried

-

Reaction vessel with mechanical stirrer, cooling bath, and nitrogen inlet

-

Sintered glass filter

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (310 g) in anhydrous tetrahydrofuran (2.9 kg) is prepared in a suitable reaction vessel equipped with a stirrer and a nitrogen blanket.[5]

-

Cooling: The solution is cooled to -12 °C using a cooling bath.[5]

-

Addition of Amine: Diisopropylamine (820 g) is added to the stirred solution over a period of 90 minutes. The temperature is carefully maintained at -10 °C throughout the addition.[5]

-

Reaction: The resulting slurry is allowed to warm to ambient temperature and stirred for 72 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy to ensure the disappearance of reaction intermediates.[5]

-

Filtration: Once the reaction is complete, the slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.[5]

-

Purification: The clear filtrate is then passed through a column containing 350 grams of dried, activated neutral alumina.[5]

-

Concentration: The purified filtrate is concentrated using a rotary evaporator at a maximum bath temperature of 45 °C. The distilled THF can be used to rinse the filter cake and the alumina column to recover additional product.[5]

-

Final Product: The combined product fractions are concentrated until the vacuum reaches 3 Torr, yielding the final product as a pale yellow syrup with a purity of approximately 99.7% as determined by ³¹P NMR. The typical yield is around 88.5%.[5]

Core Application: Oligonucleotide Synthesis

The primary application of this compound is as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1][2] This methodology is the cornerstone of modern automated DNA synthesis.[6] The reagent is used to create nucleoside phosphoramidites, the building blocks for constructing the oligonucleotide chain.[3]

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.[7] The workflow is characterized by four main steps: deblocking, coupling, capping, and oxidation.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Detailed Workflow of Oligonucleotide Synthesis:

-

Deblocking (Detritylation): The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This exposes the 5'-hydroxyl group for the subsequent reaction.[6][7]

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer (prepared using a reagent like this compound), is activated by a weak acid such as 1H-tetrazole.[7][8] This activated monomer then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6][7]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are permanently blocked or "capped," typically through acetylation.[6][7]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution. This stabilizes the newly formed bond in the DNA backbone.[6][7]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]

- 3. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 4. Buy this compound | 102691-36-1 [smolecule.com]

- 5. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 102691-36-1 | Benchchem [benchchem.com]

- 9. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile molecular weight and formula

An In-depth Technical Guide on 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

This guide provides core information for researchers, scientists, and drug development professionals on the chemical properties of this compound, a key reagent in organic synthesis.

Chemical Identity and Properties

This compound, also known by synonyms such as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphitylating agent.[1][2] It plays a crucial role in the synthesis of various biomolecules, most notably in the solid-phase synthesis of DNA and RNA oligonucleotides.[2] Its primary function is to selectively phosphorylate hydroxyl groups, making it an invaluable tool in the creation of nucleosides, carbohydrates, and phospholipids.[2] The compound is sensitive to moisture and is typically stored at low temperatures, around -20°C, to maintain its stability.[1]

Data Presentation

The fundamental molecular data for this compound is summarized in the table below for clear reference.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₃₂N₃OP | [1][2][3][4][5][6] |

| Molecular Weight | 301.41 g/mol | [1][2][3][5][7] |

| CAS Number | 102691-36-1 | [1][2][3][4] |

| IUPAC Name | 3-(bis[di(propan-2-yl)amino]phosphanyloxy)propanenitrile | [1][4] |

| Physical Form | Colorless to yellow clear liquid | [1][2] |

| Density | 0.949 g/mL at 25 °C | [1][2] |

| Boiling Point | ~100 °C at 0.5 mmHg | [1][2] |

Experimental Protocols & Methodologies

The synthesis of this compound generally involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile.[2] This reaction is typically catalyzed by 1H-tetrazole in a solvent like dichloromethane.[2] Another synthetic route involves reacting 2-cyanoethyl N,N-diisopropylchlorophosphoramidite with diisopropylamine in an anhydrous solvent.

As this document serves as a high-level guide to the compound's core properties, detailed experimental protocols are beyond its current scope. For specific synthesis and application methodologies, consulting primary research literature is recommended.

Logical Relationships and Workflows

Due to the nature of the requested information focusing on the intrinsic properties of a chemical compound, complex signaling pathways or experimental workflows requiring visualization are not applicable.

References

- 1. Buy this compound | 102691-36-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 102691-36-1 | Benchchem [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. molcore.com [molcore.com]

- 6. 3-((Bis(diisopropylamino)phosphino)oxy)-propanenitrile [oakwoodchemical.com]

- 7. CAS RN 102691-36-1 | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: Synthesis, Properties, and Applications in Biopharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a critical phosphitylating reagent extensively utilized in the chemical synthesis of oligonucleotides and other modified biomolecules, playing a pivotal role in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. Quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding.

Chemical Structure and Properties

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, often referred to as "phosphoramidite reagent," is a colorless to pale yellow, viscous liquid.[1] Its stability under anhydrous conditions makes it an ideal reagent for automated solid-phase DNA and RNA synthesis.[1] The presence of the cyanoethyl protecting group on the phosphorus atom and the diisopropylamino leaving groups are key to its reactivity and utility in forming phosphodiester linkages.[][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Reference |

| CAS Number | 102691-36-1 | |

| Molecular Formula | C15H32N3OP | [] |

| Molecular Weight | 301.41 g/mol | [] |

| Linear Formula | {[(CH3)2CH]2N}2POCH2CH2CN | |

| SMILES | CC(C)N(C(C)C)P(OCCC#N)N(C(C)C)C(C)C | |

| InChI Key | RKVHNYJPIXOHRW-UHFFFAOYSA-N | |

| Appearance | Clear to cloudy colorless liquid | [3] |

| Density | 0.949 g/mL at 25 °C | |

| Boiling Point | 100 °C at 0.5 mmHg | |

| Refractive Index | n20/D 1.470 | |

| Storage | -20°C under inert atmosphere | [][4] |

| Solubility | Soluble in most organic solvents, including acetonitrile, benzene, and chloroform (sparingly in methanol) | [][5] |

Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

The synthesis of this phosphoramidite can be achieved through a two-step, one-pot procedure, which is both cost-effective and efficient.[6] The general approach involves the reaction of a phosphorus trihalide with 2-cyanoethanol, followed by reaction with diisopropylamine.

Experimental Protocol: Synthesis from 2-(cyanoethoxy) dichlorophosphine

This protocol describes the synthesis starting from the pre-formed 2-(cyanoethoxy) dichlorophosphine (CDP).

Materials:

-

2-(cyanoethoxy) dichlorophosphine (CDP), freshly distilled (>98% purity)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Brockmann activated neutral alumina (dried at 165°C under vacuum)

-

Nitrogen gas

Procedure:

-

A solution of 1.80 moles (310 grams) of freshly distilled CDP in 2.9 kg of THF is prepared in a reaction vessel under a nitrogen blanket.[7]

-

The solution is cooled to -12 °C.[7]

-

Over a period of 90 minutes, 8.12 moles (820 grams) of diisopropylamine are added to the stirred solution, maintaining the temperature at -10 °C.[7]

-

The resulting slurry is stirred at ambient temperature for 72 hours.[7]

-

Reaction completion is monitored by ³¹P NMR, confirming the absence of reaction intermediates.[7]

-

The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.[7]

-

The clear filtrate is passed through a column containing 350 grams of dried, activated neutral alumina.[7]

-

The filtrate is concentrated using a rotary evaporator with a maximum bath temperature of 45°C.[7]

-

The distilled THF is used to rinse the filter cake and the alumina column to recover additional product, which is then combined with the main filtrate and concentrated.[7]

-

The final product, a pale yellow syrup, is obtained after concentrating until the vacuum reaches 3 Torr.[7]

Table 2: Quantitative Data for Synthesis Protocol 2.1

| Parameter | Value | Reference |

| Yield | 485 grams (88.5% of theoretical) | [7] |

| Initial Purity (by ³¹P NMR) | 99.7% | [7] |

Experimental Protocol: One-Pot Synthesis from Phosphorus Trichloride

This method provides an alternative, one-pot synthesis starting directly from phosphorus trichloride.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Acetonitrile

-

Diisopropylamine

-

Hexane or Heptane

-

3-Hydroxypropionitrile (2-cyanoethanol)

Procedure:

-

To a stirred mixture of 200 g of acetonitrile and 121 g of diisopropylamine, 27.5 g of phosphorus trichloride is added over 1 hour at ambient temperature.[8]

-

200 g of hexane is then added, followed by the addition of 14 g of 3-hydroxypropionitrile over 30 minutes at ambient temperature.[8]

-

The reaction mixture is stirred for 1 hour.[8]

-

The solid by-product (diisopropylamine hydrochloride) is removed by filtration.[8]

-

The upper hexane layer is separated and the solvent is removed by vacuum stripping to yield the product.[8]

Table 3: Quantitative Data for Synthesis Protocol 2.2

| Parameter | Value | Reference |

| Product Weight (Heptane variation) | 22 g | [8] |

| Purity (by ³¹P NMR, Heptane variation) | 96.7% | [8] |

| Product Weight (Hexane variation) | 20 g | [8] |

| Purity (by ³¹P NMR, Hexane variation) | 96.9% | [8] |

| Purity from re-extraction (Hexane variation) | 98% | [8] |

Applications in Drug Development and Research

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a cornerstone reagent in the synthesis of oligonucleotides, which are central to various therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers.[9]

Solid-Phase Oligonucleotide Synthesis

The primary application of this phosphoramidite is in the automated solid-phase synthesis of DNA and RNA.[6] The process involves the in-situ preparation of deoxyribonucleoside phosphoramidites by reacting the protected nucleoside with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like tetrazole.[10] This activated nucleoside is then coupled to the growing oligonucleotide chain on a solid support.

Table 4: Performance in Oligonucleotide Synthesis

| Parameter | Value | Reference |

| DMT-efficiency per cycle | 98.0 - 99.3% | [10] |

| Cycle time | 12.5 minutes | [10] |

The logical workflow for the in-situ preparation and coupling step in oligonucleotide synthesis is illustrated below.

Caption: In-situ preparation and coupling in oligonucleotide synthesis.

Synthesis of Phosphorylated Biomolecules

Beyond oligonucleotides, this reagent is employed in the synthesis of a variety of other phosphorylated biomolecules.[6] This includes the preparation of phospholipids, such as 1,2-diacyl-sn-glycerophosphatidylserine, and glycopeptides.[6] The phosphite-triester approach, utilizing this phosphoramidite, allows for the efficient formation of phosphate linkages between different molecular moieties.[]

The general workflow for the phosphorylation of a biomolecule is depicted below.

Caption: General workflow for biomolecule phosphorylation.

Conclusion

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is an indispensable reagent in modern biopharmaceutical research and development. Its well-established synthesis protocols, high reactivity, and stability make it the reagent of choice for the automated synthesis of oligonucleotides and other phosphorylated biomolecules. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

- 1. CAS 102691-36-1: 2-cyanoethyl N,N,N',N'-tetraisopropyl-pho… [cymitquimica.com]

- 3. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 4. 2-Cyanoethyl N,N,N ,N -tetraisopropylphosphorodiamidite 97 102691-36-1 [sigmaaldrich.com]

- 5. Cyanoethyl tetraisopropylphosphorodiamidite - Enamine [enamine.net]

- 6. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]

- 7. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]

- 8. US7276620B2 - Process for preparing phosphorodiamidites - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents is paramount to ensuring both experimental success and laboratory safety. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a key phosphitylating agent in oligonucleotide synthesis.

Chemical and Physical Properties

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a moisture-sensitive organic compound.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 102691-36-1 |

| Molecular Formula | C15H32N3OP |

| Molecular Weight | 301.41 g/mol [1][3] |

| Appearance | Colorless to yellow clear liquid[1][4] |

| Density | 0.949 g/mL at 25 °C[1][4] |

| Boiling Point | Approximately 100 °C at 0.5 mmHg[1][2] |

| Flash Point | 141 °F[1] / 106 °C (Closed Cup)[5] |

| Refractive Index | 1.470[1] |

| Purity | Typically available in 90% to 97% purity[4][5] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to mitigate risks.[3][6] The primary hazards are its flammability, reactivity with water, and potential for causing skin, eye, and respiratory irritation.[4][5][6]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[6]

-

H226: Flammable liquid and vapor.[4]

-

H261: In contact with water releases flammable gases.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H315: Causes skin irritation.[4]

-

H317: May cause an allergic skin reaction.[5]

-

H318: Causes serious eye damage.[6]

-

H319: Causes serious eye irritation.[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.[6]

-

H412: Harmful to aquatic life with long lasting effects.[5]

Precautionary Measures:

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[1][6] Ensure a face shield is used when handling larger quantities. |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[6] |

| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Fire Safety | Keep away from heat, sparks, open flames, and other ignition sources.[6] Use dry chemical, foam, or carbon dioxide fire extinguishers. Do not use water. |

Handling and Storage Procedures

Due to its sensitivity to moisture and air, specific handling and storage protocols are essential to maintain the integrity and safety of this compound.

Handling:

-

Handle and store under an inert gas atmosphere, such as dry nitrogen or argon.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Prevent contact with skin and eyes.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances, including water and oxidizing agents.[1]

-

Store in the original container, protected from direct sunlight.[6]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Get emergency medical help immediately.[6] |

| Skin Contact | Remove all contaminated clothing.[6] Wash off with plenty of water for a minimum of 15 minutes.[6] If skin irritation or rash occurs, get medical advice/attention.[5] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step, one-pot procedure.[1][2]

Reactants:

-

Tris(diisopropylamino)phosphine

-

3-Hydroxypropanenitrile

-

1H-tetrazole (catalyst)

-

Dichloromethane (solvent)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve tris(diisopropylamino)phosphine in dichloromethane.

-

Cool the solution to a temperature range of -20°C to 0°C.[1]

-

Slowly add a solution of 3-hydroxypropanenitrile and a catalytic amount of 1H-tetrazole in dichloromethane to the cooled solution.

-

Allow the reaction to proceed for approximately 10 hours within the specified temperature range.[1]

-

After the reaction is complete, the product is purified through filtration, washing, and drying processes.[1]

Phosphitylation of Amino Alcohols

This compound is utilized for the selective O-phosphitylation of amino alcohols.[2]

General Conditions:

-

Solvents: Anhydrous acetonitrile or dichloromethane.[2]

-

Temperature: Room temperature.[2]

-

Reaction Time: 1-5 hours.[2]

-

Yields: Typically range from 76% to 91%.[2]

Visualized Workflows and Relationships

To further clarify the handling and synthesis processes, the following diagrams are provided.

Caption: A logical workflow for the safe handling of this compound.

Caption: A simplified diagram of the synthesis pathway for the target compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key reagent in modern oligonucleotide synthesis. This document outlines its role as a phosphitylating agent in the preparation of nucleoside phosphoramidites and provides detailed protocols for their synthesis and subsequent use in automated solid-phase oligonucleotide synthesis. Quantitative data on coupling efficiencies with various activators are presented to aid in the optimization of synthesis protocols. Furthermore, visual diagrams of the chemical pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction to this compound

This compound, also known by its synonym 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a widely utilized phosphitylating agent in the field of nucleic acid chemistry.[1][2] Its primary application is in the conversion of protected nucleosides into their corresponding phosphoramidite derivatives.[3] These phosphoramidites are the essential building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides via the robust and efficient phosphoramidite method.[4]

The use of the 2-cyanoethyl protecting group for the phosphorus atom offers stability during the synthesis cycle and allows for its facile removal under mild basic conditions during the final deprotection step.[5] The diisopropylamino group serves as an excellent leaving group during the coupling reaction when activated by a weak acid, ensuring high coupling efficiencies.[6]

Chemical Properties:

| Property | Value |

| CAS Number | 102691-36-1 |

| Molecular Formula | C₁₅H₃₂N₃OP |

| Molecular Weight | 301.41 g/mol |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 100 °C @ 0.5 mmHg[7] |

| Density | 0.949 g/mL at 25 °C[7] |

| Storage | Store at 2-8°C under an inert atmosphere[8] |

| Solubility | Soluble in most organic solvents, including acetonitrile, dichloromethane, and tetrahydrofuran.[2] |

Role in Phosphoramidite Synthesis

The core function of this compound is to introduce the phosphoramidite moiety onto the 3'-hydroxyl group of a protected nucleoside. This reaction, known as phosphitylation, is a critical step in preparing the monomeric units for oligonucleotide synthesis. The resulting nucleoside phosphoramidite is a stable compound that can be purified and stored, or generated in situ for immediate use in an automated synthesizer.[8]

Experimental Protocols

Protocol 1: Synthesis of a Nucleoside 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol describes the general procedure for the phosphitylation of a 5'-O-DMT protected deoxynucleoside.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-N-protected-2'-deoxynucleoside

-

This compound

-

Activator: 4,5-Dicyanoimidazole (DCI) or 1H-Tetrazole

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (ACN)

-

Diisopropylamine

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 5'-O-DMT-protected nucleoside (1.0 eq) in anhydrous dichloromethane.

-

Add diisopropylamine (1.2 eq) to the solution.

-

In a separate flask, prepare a solution of this compound (1.5 eq) in anhydrous acetonitrile.

-

Add the phosphitylating reagent solution dropwise to the nucleoside solution with stirring at room temperature.

-

Add a solution of the activator (e.g., 0.45 M 1H-Tetrazole or 1.0 M DCI in anhydrous acetonitrile) (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous sodium bicarbonate, followed by saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude nucleoside phosphoramidite by silica gel column chromatography to yield the final product as a white foam.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for automated solid-phase synthesis of a DNA oligonucleotide on a 1 µmol scale.

Reagents:

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane.[6]

-

Phosphoramidite Solutions: 0.1 M solutions of the four standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile.

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M - 1.2 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[5]

-

Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF) and Pyridine.[7]

-

Capping Solution B: N-Methylimidazole in THF.[7]

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[5]

-

Washing Solvent: Anhydrous Acetonitrile.

Synthesis Cycle:

Procedure Steps per Cycle:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-180 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[7]

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 30-120 seconds for standard DNA phosphoramidites.[6] The column is then washed with anhydrous acetonitrile.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions for 30-60 seconds to prevent the formation of deletion mutations. The column is washed with anhydrous acetonitrile.[7]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.[7]

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.

Quantitative Data

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. The choice of activator plays a significant role in the coupling kinetics and efficiency.

Table 1: Comparison of Common Activators for Phosphoramidite Coupling

| Activator | pKa | Typical Concentration | Recommended Use | Average Stepwise Coupling Efficiency |

| 1H-Tetrazole | 4.89 | 0.45 M | Traditional DNA synthesis (less common now) | >98.5% |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | 0.25 M - 0.5 M | General-purpose DNA and RNA synthesis | >99%[5] |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | 0.25 M - 0.3 M | RNA and sterically hindered phosphoramidites | >99% |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Long oligonucleotides, large-scale synthesis | >99.5%[10] |

Data compiled from various sources. Actual efficiencies may vary depending on the synthesizer, reagents, and sequence.

Table 2: Typical Reagent Volumes and Times for a 1 µmol Synthesis Cycle

| Step | Reagent | Volume | Time |

| Deblocking | 3% TCA in DCM | 2 mL | 90 sec |

| Coupling | 0.1 M Phosphoramidite + 0.25 M ETT | 200 µL each | 60 sec |

| Capping | Capping A + Capping B | 200 µL each | 45 sec |

| Oxidation | 0.02 M Iodine Solution | 1 mL | 45 sec |

| Wash | Anhydrous Acetonitrile | 3 mL | 30 sec |

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis and can significantly impact the final product yield and purity.

Common Causes and Solutions:

-

Moisture in Reagents: Water is a primary inhibitor of the coupling reaction. Ensure all reagents, especially acetonitrile and phosphoramidite solutions, are anhydrous (ideally <30 ppm water).[11]

-

Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored properly. Use fresh reagents for optimal performance.

-

Suboptimal Activator Concentration: The concentration of the activator can affect the rate and efficiency of the coupling reaction. Use the recommended concentration for the chosen activator.

-

Insufficient Coupling Time: Sterically hindered or less reactive phosphoramidites may require longer coupling times.[3]

-

Synthesizer Fluidics Issues: Leaks or blockages in the synthesizer's fluidics system can lead to inaccurate reagent delivery. Regularly maintain and calibrate the instrument.

By carefully controlling these parameters, researchers can consistently achieve high coupling efficiencies, leading to the successful synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Item - 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite - University of Wollongong - Figshare [ro.uow.edu.au]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. glenresearch.com [glenresearch.com]

Application Notes and Protocols: 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile as a Phosphitylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a key phosphitylating agent in modern organic chemistry, particularly in the synthesis of oligonucleotides.[1][2] Its role is central to the highly efficient phosphoramidite method for solid-phase DNA and RNA synthesis.[1] This phosphoramidite reagent facilitates the formation of phosphite triester linkages between nucleosides, which are subsequently oxidized to the natural phosphate backbone.[3] The diisopropylamino groups provide a balance of stability for storage and reactivity upon activation, while the 2-cyanoethyl protecting group on the phosphorus atom offers straightforward removal under basic conditions after synthesis.[4]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a phosphitylating agent in oligonucleotide synthesis.

Chemical and Physical Properties

Proper handling and storage of this compound are crucial for its performance. It is a moisture-sensitive liquid and should be stored under an inert atmosphere at low temperatures (-20°C) to maintain its stability.[4]

| Property | Value |

| CAS Number | 102691-36-1 |